1,2,4-Triazolo(3,4-a)phthalazine, 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo(3,4-a)phthalazine, 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)- is a complex organic compound that belongs to the class of triazolophthalazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)- typically involves multi-step organic reactions. The starting materials often include phthalazine derivatives and triazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazine, 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted triazolophthalazines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)- involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo(3,4-a)phthalazine derivatives with different substituents.
- Other triazole-containing compounds with similar structures.
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazine, 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)- is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other similar compounds.
Biological Activity
1,2,4-Triazolo(3,4-a)phthalazine derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. This article focuses on the compound 1,2,4-triazolo(3,4-a)phthalazine, 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)- , exploring its biological activity supported by recent research findings.
Chemical Structure and Synthesis
The compound is characterized by a triazole ring fused with a phthalazine moiety. The synthesis typically involves the reaction of phthalic anhydride with hydrazine derivatives and subsequent modifications to introduce various substituents such as methoxy groups and ethoxy chains. This structural complexity contributes to its biological potency.
Biological Activity Overview
- Antimicrobial Activity : Several studies have demonstrated that triazolo-phthalazine derivatives exhibit antimicrobial properties against a range of bacterial and fungal strains. For instance, derivatives synthesized from phthalic anhydride showed significant inhibitory activity against Staphylococcus aureus and other pathogens .
- Antitrypanosomal Activity : Recent research highlights the efficacy of certain triazolo-phthalazine derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds demonstrated submicromolar IC50 values against promastigotes and axenic amastigotes, suggesting their potential as safer leishmanicidal agents .
- Inotropic Activity : Some derivatives have been evaluated for their positive inotropic effects on isolated heart preparations. Notably, a derivative exhibited an increase in stroke volume significantly greater than that of milrinone, a commonly used inotropic agent .
- Bromodomain Inhibition : The triazolo-phthalazine framework has also been explored for its ability to inhibit bromodomains, particularly BRD4 and BRD9. These compounds showed submicromolar activity, indicating potential applications in cancer therapy through modulation of epigenetic pathways .
Case Study 1: Antimicrobial Efficacy
A series of 1,2,4-triazolo(3,4-a)phthalazine derivatives were synthesized and tested against various microbial strains. The results indicated that these compounds exhibited moderate to high antimicrobial activity compared to standard antibiotics like streptomycin.
Compound | Activity Against S. aureus | Activity Against E. coli |
---|---|---|
5l | Inhibitory | Moderate |
6a | Moderate | Inhibitory |
Case Study 2: Antitrypanosomal Activity
The encapsulation of triazolo-phthalazine compounds into polymeric nanoparticles enhanced their bioavailability and efficacy against T. cruzi. The study reported an IC50 of approximately 9 μM for intracellular amastigotes with selectivity indexes between 10 and 15 .
Formulation Type | IC50 (μM) | Selectivity Index |
---|---|---|
PLGA-NP | 9 | 10 |
PLA-NP | 8 | 15 |
The biological activities of these compounds are attributed to their ability to interact with specific biological targets:
- Antimicrobial Action : Likely involves disruption of bacterial cell wall synthesis or function.
- Inotropic Effects : Mechanistically related to the modulation of calcium channels or beta-adrenergic receptors.
- Bromodomain Inhibition : Involves non-covalent interactions that disrupt protein-protein interactions essential for gene regulation.
Properties
CAS No. |
98124-13-1 |
---|---|
Molecular Formula |
C20H20N4O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-(2-methoxyethoxymethyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C20H20N4O3/c1-25-11-12-27-13-18-16-5-3-4-6-17(16)20-22-21-19(24(20)23-18)14-7-9-15(26-2)10-8-14/h3-10H,11-13H2,1-2H3 |
InChI Key |
YSKCSMCLWKOPTC-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.